molecular formula C19H16ClN5O B2738753 3-(2-chlorobenzyl)-6-(2-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1326827-93-3

3-(2-chlorobenzyl)-6-(2-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2738753
CAS No.: 1326827-93-3
M. Wt: 365.82
InChI Key: GDTRLUKLNWWNFE-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyrimidinone class, characterized by a fused triazole-pyrimidine core substituted with a 2-chlorobenzyl group at position 3 and a 2-methylbenzyl group at position 4. The chlorobenzyl moiety introduces electron-withdrawing effects, while the methylbenzyl group contributes steric bulk and lipophilicity. Such structural features are critical for modulating bioactivity, solubility, and metabolic stability in medicinal chemistry applications .

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O/c1-13-6-2-3-7-14(13)10-24-12-21-18-17(19(24)26)22-23-25(18)11-15-8-4-5-9-16(15)20/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTRLUKLNWWNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorobenzyl)-6-(2-methylbenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₂H₁₁ClN₄O
  • Molecular Weight : 241.24 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activities of triazolopyrimidine derivatives often include:

  • Anticancer Activity : Many derivatives exhibit significant cytotoxic effects against various cancer cell lines.
  • Anticonvulsant Properties : Some compounds in this class have shown promise in treating epilepsy.
  • Antimicrobial Effects : Certain derivatives demonstrate activity against bacterial and fungal pathogens.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation in cancer lines ,
AnticonvulsantReduction of seizure activity
AntimicrobialInhibition of bacterial growth

The mechanisms underlying the biological activities of this compound can be attributed to several pathways:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
  • Modulation of Neurotransmitter Systems : The anticonvulsant properties may arise from interactions with GABAergic and glutamatergic systems.
  • Disruption of Cellular Metabolism : Antimicrobial effects are often linked to interference with bacterial metabolic pathways.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of triazolopyrimidine derivatives in various biological contexts:

  • A study conducted by Dadashpour et al. demonstrated that certain triazolo derivatives exhibited potent c-Met kinase inhibition and significant antitumor activity in xenograft models . This suggests that modifications to the triazolopyrimidine structure can enhance anticancer properties.
  • Another investigation focused on the anticonvulsant activity of related compounds showed promising results in reducing seizure frequency in animal models . The study indicated that specific structural modifications could lead to enhanced efficacy.

Table 2: Research Findings on Biological Activity

Study ReferenceActivity EvaluatedKey Findings
Dadashpour et al.Antitumor ActivityPotent c-Met inhibition; effective in xenografts
ResearchGate StudyAnticonvulsant ActivitySignificant reduction in seizure frequency

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Research has indicated that compounds similar to triazolopyrimidines exhibit significant antimicrobial properties against various pathogens such as Escherichia coli and Staphylococcus aureus . The presence of chlorine in the benzyl group may enhance the compound's reactivity and biological activity.
  • Anticancer Potential
    • Triazolopyrimidine derivatives have shown promise in cancer treatment due to their ability to inhibit specific enzymes involved in tumor growth. In vitro studies suggest that this compound may interfere with cancer cell proliferation by targeting specific pathways .
  • Anti-inflammatory Effects
    • Compounds in this class have been studied for their anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases . The mechanism often involves modulation of cytokine production.

Case Studies

  • Case Study on Antimicrobial Activity
    • A study conducted by Quiroga et al. demonstrated that a related triazolopyrimidine compound exhibited significant antimicrobial activity against a panel of bacterial strains using the agar well diffusion method. The results indicated a dose-dependent response .
  • Case Study on Anticancer Activity
    • In a recent investigation published in a pharmacological journal, researchers evaluated the anticancer effects of various triazolopyrimidine derivatives, including our compound of interest. The study revealed that these compounds inhibited cell growth in several cancer cell lines by inducing apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations and Molecular Properties

The following table compares key structural and physicochemical properties of the target compound with similar triazolopyrimidinones:

Compound Name Substituents (Position 3/6) Molecular Formula Molecular Weight Key Functional Groups
Target Compound 2-Cl-benzyl / 2-CH3-benzyl C19H17ClN5O 378.83 Triazole, Pyrimidinone, Chloro
3-(2-Cl-benzyl)-6-(2,4-F2-benzyl) analog 2-Cl-benzyl / 2,4-F2-benzyl C18H12ClF2N5O 387.77 Triazole, Pyrimidinone, Fluoro
5-(4-Cl-phenoxy)-6-isopropyl analog 4-Cl-phenoxy / isopropyl C17H14ClN5O2 371.78 Triazole, Pyrimidinone, Ether

Key Observations :

  • The target compound has a lower molecular weight than the 2,4-difluoro analog () due to the absence of fluorine atoms.
  • Chlorine at the ortho position (target compound) may hinder rotational freedom compared to para-substituted analogs (e.g., ), influencing receptor binding .
Pharmacological Activity

While direct pharmacological data for the target compound are unavailable in the provided evidence, structurally related triazolopyrimidinones exhibit notable bioactivity:

  • Anticancer Activity: Compounds with triazolopyrimidinone cores (e.g., ) demonstrated cytotoxicity against MCF-7 and A549 cancer cell lines, with IC50 values comparable to doxorubicin. Substituents like chloro and methyl groups may enhance DNA intercalation or kinase inhibition .
  • Antimicrobial Potential: Pyrimidinone derivatives with halogenated benzyl groups (e.g., ) showed moderate activity against bacterial strains, attributed to electron-deficient aromatic systems disrupting microbial membranes .

Research Findings and Challenges

Key Advantages of the Target Compound
  • Enhanced Lipophilicity : The 2-methylbenzyl group increases logP compared to polar analogs (e.g., hydroxyl-substituted compounds in ), favoring blood-brain barrier penetration .
  • Metabolic Stability : Chlorine at the ortho position may reduce cytochrome P450-mediated oxidation compared to para-substituted derivatives .

Q & A

Q. Table 1. Crystallographic Data

ParameterValueReference
Crystal systemMonoclinic (C2/c)
Unit cell dimensionsa = 16.84 Å, b = 11.79 Å, c = 18.83 Å
β angle91.7°
Z8

Q. Table 2. Synthetic Optimization via DoE

Temperature (°C)Catalyst (mol%)Solvent Ratio (AcOH:Ac₂O)Yield (%)
800.31:165
900.52:180
1000.71:272

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